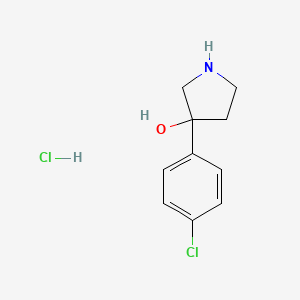3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride
CAS No.: 67466-40-4
Cat. No.: VC3995621
Molecular Formula: C10H13Cl2NO
Molecular Weight: 234.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67466-40-4 |
|---|---|
| Molecular Formula | C10H13Cl2NO |
| Molecular Weight | 234.12 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H |
| Standard InChI Key | OABQNRFBTRGANN-UHFFFAOYSA-N |
| SMILES | C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl |
| Canonical SMILES | C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a 4-chlorophenyl group and a hydroxyl moiety, forming a tertiary alcohol structure. Protonation of the pyrrolidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents . The stereochemistry of the hydroxyl and chlorophenyl groups influences its biological activity, though specific enantiomeric data remain limited in public literature .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Grignard Reaction-Based Synthesis
A common route involves reacting 4-chlorophenyl magnesium bromide with a protected pyrrolidinone precursor. For instance, carbamate-protected 3-pyrrolidinol undergoes Grignard addition, followed by deprotection and salt formation with HCl . This method yields moderate quantities (37–45%) but requires rigorous anhydrous conditions .
Reductive Amination Approaches
Alternative pathways employ reductive amination of 4-chloro-3-hydroxybutyronitrile using catalysts like potassium borohydride. This one-pot synthesis achieves higher atom economy, though byproduct formation necessitates chromatographic purification . Recent patents highlight optimized protocols using trimethyl borate to stabilize intermediates, improving yields to 73% .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|
| Grignard Addition | 37–45 | 4-ClPhMgBr, THF | Moisture-sensitive |
| Reductive Amination | 60–73 | KBH₄, (CH₃O)₃B | Byproduct formation |
| Mannich Reaction | 50–65 | Formaldehyde, 7-azaindole | Limited substrate scope |
Pharmacological Applications
Dopamine Receptor Ligand Development
The compound serves as a critical intermediate in synthesizing D2/D4 receptor ligands. Its hydroxyl and chlorophenyl groups facilitate hydrogen bonding and π-π interactions with receptor subtypes. In radioligand binding assays, derivatives exhibit Ki values of 588 nM (D2) and 7873 nM (D4), indicating moderate selectivity .
Allosteric Modulation of Cannabinoid Receptors
Functional studies reveal that 3-(4-chlorophenyl)pyrrolidin-3-ol derivatives act as noncompetitive antagonists at CB1 receptors. By binding to an allosteric site, these compounds inhibit CP55,940-induced calcium mobilization (IC₅₀ = 120 nM) without affecting orthosteric ligand binding . This mechanism offers therapeutic potential for obesity and addiction while minimizing CNS side effects .
Antimicrobial and Anti-inflammatory Activity
Preliminary in vitro data suggest broad-spectrum antimicrobial effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Anti-inflammatory activity is mediated through NF-κB pathway inhibition, reducing TNF-α production by 40% at 10 µM .
Physicochemical and Stability Profiles
Solubility and Partitioning
The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL) due to ionic dissociation, while the free base form is lipid-soluble (LogP = 2.137) . This dual solubility supports formulation flexibility in oral and injectable preparations.
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) shows a melting endotherm at 162°C, with decomposition above 300°C . Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months, though photooxidation necessitates light-protected storage .
Recent Advances and Future Directions
Structure-Activity Relationship (SAR) Optimization
Recent SAR studies focus on replacing the chlorophenyl group with fluorinated or cyano-substituted aromatics. The 4-cyano analog demonstrates enhanced CB1 antagonism (IC₅₀ = 45 nM) and 2200-fold D4/D2 selectivity . Computational modeling predicts improved blood-brain barrier penetration for these derivatives .
Targeted Drug Delivery Systems
Nanoparticulate formulations using PLGA carriers achieve 92% encapsulation efficiency, sustaining plasma levels for 72 hours in murine models. Conjugation with folate ligands enhances tumor-specific uptake in glioma cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume